molecular formula C5H2BrFIN B13897803 3-Bromo-4-fluoro-2-iodopyridine

3-Bromo-4-fluoro-2-iodopyridine

Cat. No.: B13897803
M. Wt: 301.88 g/mol
InChI Key: NKFSYYFKPQQOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 2-positions of the pyridine ring, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its halogen substituents. The iodine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing fluorine and bromine groups influence regioselectivity in nucleophilic substitutions .

Properties

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

IUPAC Name

3-bromo-4-fluoro-2-iodopyridine

InChI

InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H

InChI Key

NKFSYYFKPQQOBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Br)I

Origin of Product

United States

Preparation Methods

Synthesis via Directed Lithiation and Iodination of 3-Bromo-2-fluoropyridine

The most direct and documented method for synthesizing this compound involves the iodination of 3-bromo-2-fluoropyridine through a sequence of lithiation and electrophilic substitution steps:

  • Step 1: Directed Lithiation
    The starting material, 3-bromo-2-fluoropyridine, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C). This step generates a lithiated intermediate selectively at the 4-position of the pyridine ring due to the directing effects of the bromine and fluorine substituents.

  • Step 2: Electrophilic Iodination
    The lithiated intermediate is then quenched with iodine (I2) at -78 °C to introduce the iodine atom at the 4-position, yielding this compound.

  • Reaction Conditions Summary:

Stage Reagents/Conditions Temperature Yield (%)
Lithiation Lithium diisopropylamide in THF -78 °C -
Iodination Iodine (I2) -78 °C 84%
  • References:
    This synthetic route is detailed in a 2023 publication by Inoue et al. in ACS Catalysis and documented on ChemicalBook with a reported yield of 84% for the iodination step.

Analytical and Spectroscopic Characterization

The synthesized this compound is typically characterized by:

Comparative Table of Preparation Routes

Method Starting Material Key Reagents Temperature Yield (%) Notes
Directed Lithiation and Iodination 3-Bromo-2-fluoropyridine LDA, I2, THF -78 °C 84% High regioselectivity, low temperature
Catalytic Hydrogenation + Bromination (related) 4-Methyl-3-nitropyridine Pd/C or Raney Ni, HBr, Br2 20-40 °C / -10 to 0 °C 93-97% / 95% Mild conditions, industrially scalable

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Halogenated Pyridines
Compound Name Substituents (Positions) CAS Number Key Features
3-Bromo-4-fluoro-2-iodopyridine (Target) Br (3), F (4), I (2) Not Provided High reactivity at C2 (I) for cross-coupling; electron-deficient ring due to F and Br
3-Bromo-2-fluoro-4-iodopyridine Br (3), F (2), I (4) 239137-39-4 Iodine at C4 alters electronic effects; reduced steric hindrance at C2
3-Bromo-2-iodopyridine Br (3), I (2) 408502-43-2 Lacks fluorine; iodine at C2 enhances coupling reactivity
3-Bromo-2-chloro-5-fluoropyridine Br (3), Cl (2), F (5) 1211540-92-9 Chlorine at C2 reduces cross-coupling efficiency compared to iodine
2-Bromo-5-fluoroisonicotinaldehyde Br (2), F (5), CHO (4) 660425-16-1 Aldehyde group at C4 enables further functionalization

Electronic and Steric Effects

  • Target Compound : The iodine at C2 creates a highly polarized C–I bond, facilitating oxidative addition in palladium-catalyzed reactions. The fluorine at C4 increases ring electron deficiency, directing electrophilic substitutions to the meta position .
  • 3-Bromo-2-chloro-5-fluoropyridine : Chlorine at C2 (less polarizable than iodine) reduces coupling efficiency, but fluorine at C5 enhances stability against metabolic degradation in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.